molecular formula C23H28ClN7OS B445533 2-({5-[(3-CHLOROANILINO)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N'~1~-{(E)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}ACETOHYDRAZIDE

2-({5-[(3-CHLOROANILINO)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N'~1~-{(E)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}ACETOHYDRAZIDE

Cat. No.: B445533
M. Wt: 486g/mol
InChI Key: MBONYJNGKKRZFC-VULFUBBASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({5-[(3-CHLOROANILINO)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-{(E)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}ACETOHYDRAZIDE is a complex organic compound that features a triazole ring, a chlorinated aniline moiety, and a diethylamino-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(3-CHLOROANILINO)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-{(E)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}ACETOHYDRAZIDE typically involves multi-step organic reactions The initial step often includes the formation of the triazole ring through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-({5-[(3-CHLOROANILINO)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-{(E)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}ACETOHYDRAZIDE can undergo various chemical reactions including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated aniline moiety, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium cyanide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

2-({5-[(3-CHLOROANILINO)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-{(E)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}ACETOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-({5-[(3-CHLOROANILINO)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-{(E)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}ACETOHYDRAZIDE involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with cellular receptors, modulating signal transduction pathways. The exact pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-({5-[(3-CHLOROANILINO)METHYL]-4-(2,5-DIMETHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(4-METHYLPHENYL)ACETAMIDE
  • 2-({4-ALLYL-5-[(3-CHLOROANILINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE

Uniqueness

The uniqueness of 2-({5-[(3-CHLOROANILINO)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-{(E)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}ACETOHYDRAZIDE lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H28ClN7OS

Molecular Weight

486g/mol

IUPAC Name

2-[[5-[(3-chloroanilino)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[4-(diethylamino)phenyl]methylideneamino]acetamide

InChI

InChI=1S/C23H28ClN7OS/c1-4-31(5-2)20-11-9-17(10-12-20)14-26-28-22(32)16-33-23-29-27-21(30(23)3)15-25-19-8-6-7-18(24)13-19/h6-14,25H,4-5,15-16H2,1-3H3,(H,28,32)/b26-14+

InChI Key

MBONYJNGKKRZFC-VULFUBBASA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C)CNC3=CC(=CC=C3)Cl

SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C)CNC3=CC(=CC=C3)Cl

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C)CNC3=CC(=CC=C3)Cl

Origin of Product

United States

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